Enantiomeric Potency Cliff: (R)-Btk inhibitor 2 vs. (S)-Enantiomer
Btk inhibitor 2, the (R)-enantiomer, exhibits an IC50 of 0.180 nM against BTK in a TR-FRET LanthaScreen assay. In contrast, the corresponding (S)-enantiomer (BDBM377832) demonstrates an IC50 of 100 nM in an HTRF assay [1][2]. This represents an approximately 556-fold loss of potency for the (S)-enantiomer, establishing Btk inhibitor 2 as the sole eutomer for BTK engagement. The racemic mixture (BDBM380057) shows an IC50 of <100 nM, confirming that the presence of the (S)-enantiomer significantly dilutes potency on a per-mass basis [3].
| Evidence Dimension | BTK Biochemical Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.180 nM (Btk inhibitor 2, R-enantiomer) |
| Comparator Or Baseline | IC50 = 100 nM (S-enantiomer, BDBM377832); IC50 < 100 nM (racemic, BDBM380057) |
| Quantified Difference | ~556-fold more potent than S-enantiomer; substantial purification advantage over racemate |
| Conditions | TR-FRET LanthaScreen assay (R-enantiomer) / HTRF Cisbio assay (S-enantiomer & racemate); Human BTK enzyme; ATP concentration varied by assay format |
Why This Matters
Procurement of the single (R)-enantiomer rather than a racemate or mis-specified chiral mixture is essential for achieving reproducible, high-potency BTK inhibition; a 556-fold potency cliff ensures that even minor enantiomeric impurity can drastically alter experimental IC50 values.
- [1] BindingDB Entry BDBM303543. US10138229, Example 54; US9926299, Example 18. Affinity Data: IC50 0.180 nM for Human Tyrosine-protein kinase BTK (TR-FRET LanthaScreen). View Source
- [2] BindingDB Entry BDBM377832. US10266513, Example 126; US9926299, Example 23. Affinity Data: IC50 100 nM (HTRF Cisbio assay). View Source
- [3] BindingDB Entry BDBM380057. US9926299, Example 22. Affinity Data: IC50 <100 nM for racemate (HTRF Cisbio assay). View Source
